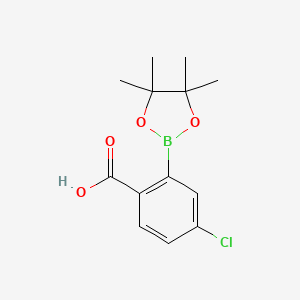

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

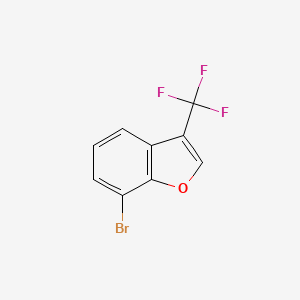

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid , also known as Tetramethylethylene chlorophosphite , is a chemical compound with the empirical formula C12H17BO2Cl . It is commonly used as an intermediate in pharmaceutical and chemical synthesis .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. One common method is the reaction between 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (also known as Tetramethylethylene chlorophosphite ) and benzoic acid . The reaction proceeds under specific conditions to yield the desired product. Detailed synthetic pathways and optimization strategies are documented in the literature .

Molecular Structure Analysis

The molecular structure of This compound consists of a benzoic acid moiety attached to a boron-containing heterocycle. The chlorine atom and the boron atom are strategically positioned within the molecule. The three-dimensional arrangement and bond angles play a crucial role in its reactivity and properties .

Chemical Reactions Analysis

These reactions involve the substitution or coupling of functional groups, and the compound serves as a ligand or reagent in these processes .

Scientific Research Applications

Synthesis and Structural Analysis

- A study by Huang et al. (2021) delved into the synthesis of boric acid ester intermediates, including compounds similar to 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. These intermediates, characterized by benzene rings, were obtained through a three-step substitution reaction. The research highlighted the utility of these compounds in synthesizing complex organic molecules, supported by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses. Density Functional Theory (DFT) was employed to further understand their molecular structures, offering insights into their potential applications in material science and organic synthesis Huang et al., 2021.

Catalysis and Polymerization

- Research by Mayershofer, Nuyken, and Buchmeiser (2006) explored the use of benzoic acid derivatives, including those structurally related to this compound, in the cyclopolymerization of 1,6-Heptadiynes. This study showcased the compound's role in facilitating the synthesis of complex polymeric structures, indicating its significant potential in polymer chemistry and materials engineering Mayershofer, Nuyken, & Buchmeiser, 2006.

Advanced Oxidation Processes

- Bokare and Choi (2010) investigated the activation of hydrogen peroxide for the oxidative degradation of organic pollutants in water, using chromate as an activator. Although not directly related to this compound, this research contributes to the broader understanding of how related compounds can be employed in environmental chemistry to remediate pollutants Bokare & Choi, 2010.

Fluorescence Probes and Sensors

- A study by Setsukinai et al. (2003) focused on the development of novel fluorescence probes for detecting reactive oxygen species, utilizing benzoic acid derivatives. This research underscores the potential of compounds like this compound in creating sensitive probes for biochemical and medical applications Setsukinai et al., 2003.

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form stable covalent bonds with proteins, particularly enzymes, and are often used in the design of enzyme inhibitors .

Mode of Action

The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its ester forms a complex with a palladium catalyst. The palladium complex then undergoes transmetalation with the boron atom, followed by reductive elimination to form the desired product .

Biochemical Pathways

For example, they can inhibit enzymes, disrupt cell wall synthesis in bacteria, or modulate signal transduction pathways .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

For instance, if the compound targets an enzyme, it could inhibit the enzyme’s activity, thereby affecting the cellular processes that depend on that enzyme .

Action Environment

Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic acid esters is known to be considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy in the body.

Safety and Hazards

As with any chemical compound, safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information, including handling, storage, and disposal guidelines. Avoid inhalation, skin contact, and ingestion. Proper protective equipment and ventilation are necessary when working with this compound .

Future Directions

Research on the applications of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid continues to evolve. Future studies may explore its use in novel synthetic methodologies, catalysis, and drug discovery. Researchers should investigate its potential in various fields and optimize its properties for specific applications .

properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOCLHOUEODTBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)